(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,3-dimethoxyphenyl)methanone
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Description
(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,3-dimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C19H18ClFN2O3S and its molecular weight is 408.87. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity
New thiazole analogues possessing urea, thiourea, and selenourea functionalities have been synthesized and demonstrated potent antioxidant properties. These compounds, characterized by the presence of thiazole moieties, showed remarkable in vitro antioxidant activity against various radical species, highlighting their potential as antioxidant agents. The study emphasizes the significant impact of selenourea functionality and halogen groups on enhancing antioxidant effectiveness, suggesting that similar structures, including (2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,3-dimethoxyphenyl)methanone, could exhibit potent antioxidant capabilities (Reddy et al., 2015).
Antitumor Agents
Research has explored the synthesis of derivative compounds targeting selective cytotoxicity against tumor cells. A highly potent derivative of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, synthesized through solution-phase parallel synthesis, exhibited selective cytotoxicity towards a tumorigenic cell line. This approach, focusing on optimizing the compound's structure for enhanced antitumor activity, signifies the potential of complex methanone derivatives in cancer research (Hayakawa et al., 2004).
Antimicrobial and Antibacterial Properties
Compounds with similar structural characteristics to this compound have been synthesized and analyzed for their antimicrobial activities. Novel synthesized compounds were evaluated for their antibacterial activity, showing promising results against various bacterial strains. The studies underscore the importance of structural modifications to enhance the antimicrobial efficacy of such compounds (Shahana & Yardily, 2020).
Fluorescence and Photostability Enhancement
Fluorination of fluorophores, including benzophenones and xanthones, has been shown to significantly enhance their photostability and improve spectroscopic properties. This research indicates that the strategic introduction of fluorine atoms into complex organic molecules can lead to substantial improvements in their fluorescence characteristics, suggesting potential applications in material science and bioimaging (Woydziak et al., 2012).
Properties
IUPAC Name |
[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,3-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O3S/c1-25-16-8-3-5-12(17(16)26-2)18(24)23-10-9-22-19(23)27-11-13-14(20)6-4-7-15(13)21/h3-8H,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDRWIVDLPMRLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN=C2SCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.